1-(4-(Pyrimidin-2-yl)piperazin-1-yl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexan-1-one
Description
1-(4-(Pyrimidin-2-yl)piperazin-1-yl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexan-1-one is a heterocyclic compound featuring a quinazolin-4-one core substituted with a thioxo group at position 2, an amino-linked hexanone chain at position 6, and a pyrimidin-2-yl-piperazine moiety at position 1. The hexanone linker may confer conformational flexibility, influencing bioavailability. The synthesis of analogous quinazolinone derivatives involves multi-step protocols, including Boc-protected intermediates and deprotection strategies, as demonstrated in related studies .
Properties
IUPAC Name |
1-(4-pyrimidin-2-ylpiperazin-1-yl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7OS/c30-19(28-13-15-29(16-14-28)21-24-11-6-12-25-21)9-2-1-5-10-23-20-17-7-3-4-8-18(17)26-22(31)27-20/h3-4,6-8,11-12H,1-2,5,9-10,13-16H2,(H2,23,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWUURVOASGCIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(Pyrimidin-2-yl)piperazin-1-yl)-6-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)hexan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure comprising a piperazine ring, a pyrimidine moiety, and a quinazoline derivative. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as histone demethylases (LSD1 inhibitors). This inhibition leads to altered gene expression profiles that can suppress tumor growth in vitro and in vivo .
Enzyme Inhibition
The compound's structure suggests it may act as an enzyme inhibitor. Studies have shown:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated strong inhibitory effects against acetylcholinesterase (AChE), which is crucial for neurotransmission. This activity could be beneficial in treating neurodegenerative diseases .
Antimicrobial Activity
The biological activity against various bacterial strains has also been explored:
- Bacterial Inhibition : Compounds with similar structures have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways .
Hypoglycemic Effects
Preliminary studies suggest potential hypoglycemic effects:
- Diabetes Management : Some derivatives have been evaluated for their ability to lower blood glucose levels, indicating potential use in managing diabetes .
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- In Vitro Studies : A study on a series of pyrimidine-piperazine derivatives demonstrated significant anticancer activity against various cancer cell lines, with IC50 values indicating potency in inhibiting cell growth.
- Animal Models : In vivo studies using murine models showed that administration of similar compounds resulted in reduced tumor sizes compared to controls, supporting their therapeutic potential .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparison with Pyrazolopyrimidine and Triazolopyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidines and triazolopyrimidines () exhibit distinct core structures but share therapeutic relevance as kinase or adenosine receptor inhibitors. Key contrasts include:
- Core Heterocycle: The target’s quinazolinone scaffold differs from pyrazolopyrimidine’s fused pyrazole-pyrimidine system. This impacts π-π stacking interactions and binding site compatibility.
- Substituent Effects: highlights isomerization-driven structural diversity (e.g., compounds 6–8), whereas the target’s stability is influenced by its rigid thioxo-quinazolinone core.
- Synthetic Complexity: Pyrazolopyrimidines require isomerization steps and hydrazine derivatives (e.g., compound 3) for functionalization , whereas the target’s synthesis prioritizes sequential piperazine and amino-hexanone additions .
Research Findings and Data Tables
Table 2. Hypothesized Pharmacological Profiles
| Compound Type | Potential Targets | Advantages Over Analogs | Limitations |
|---|---|---|---|
| Target Compound | Kinases, DNA repair enzymes | Thioxo group improves redox activity | Synthetic complexity |
| Quinazolinone derivatives | Anticancer agents | Boc protection simplifies purification | Lower metabolic stability |
| Pyrazolopyrimidines | Adenosine receptors | Isomerization diversifies derivatives | Reduced conformational flexibility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
